

mass spectrometry (MS) data of 4-Bromo-2-fluoro-5-methylbenzoic acid

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-5-methylbenzoic acid

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An In-Depth Technical Guide to the Mass Spectrometry of **4-Bromo-2-fluoro-5-methylbenzoic Acid**

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Abstract: This technical guide provides a detailed analysis of the expected mass spectrometry (MS) data for **4-Bromo-2-fluoro-5-methylbenzoic acid** ($C_8H_6BrFO_2$). In the absence of publicly available experimental spectra, this document synthesizes foundational principles of mass spectrometry and data from structurally analogous compounds to predict the fragmentation behavior of this molecule. This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and chemical analysis.

Introduction

4-Bromo-2-fluoro-5-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring bromo, fluoro, methyl, and carboxylic acid functional groups, presents a unique case for mass spectrometric analysis. Understanding its fragmentation pattern is crucial for its identification and characterization in various matrices. This guide will explore the theoretical underpinnings of its behavior under electron ionization (EI) mass spectrometry.

Core Principles and Expected Observations

The mass spectrum of an organic molecule provides a fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions. For aromatic compounds, the molecular ion peak is typically prominent due to the stability of the aromatic ring.^{[1][2]} The presence of a bromine atom is expected to produce a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.^{[2][3]}

Experimental Methodology (Hypothetical)

A standard protocol for acquiring the mass spectrum of a solid organic compound like **4-Bromo-2-fluoro-5-methylbenzoic acid** would involve the following steps:

Sample Preparation:

- Weigh approximately 1-2 mg of the solid sample.
- Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Mass Spectrometry Parameters (Electron Ionization - EI):

- Ionization Source: Electron Ionization (EI)
- Electron Energy: 70 eV (a standard energy that promotes reproducible fragmentation)
- Source Temperature: 200-250 °C
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40-300

Predicted Mass Spectrum and Fragmentation Pathway

The molecular weight of **4-Bromo-2-fluoro-5-methylbenzoic acid** is 233.03 g/mol. The exact mass of the monoisotopic molecular ion ($[M]^{+}\bullet$) containing ^{79}Br is 231.9535 Da.

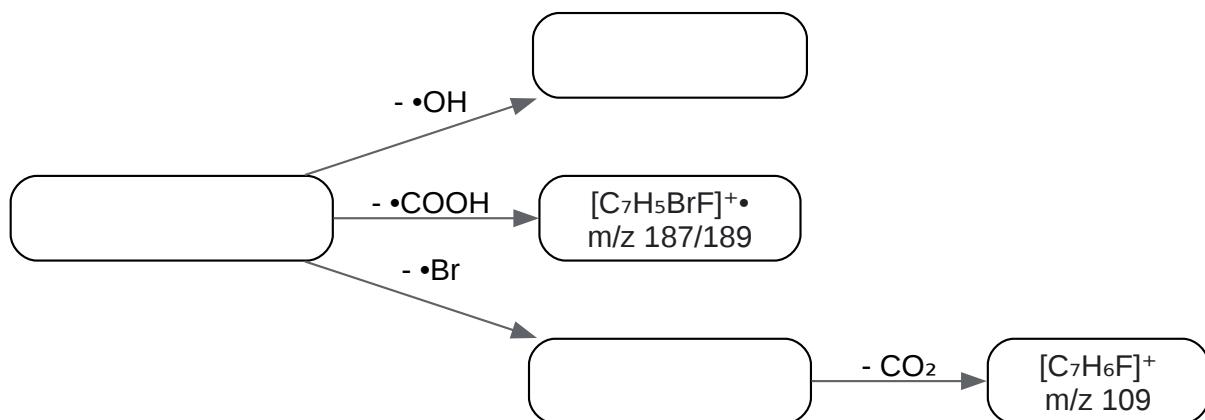
Molecular Ion Region: A prominent molecular ion peak is expected at m/z 232 (for ^{79}Br) and m/z 234 (for ^{81}Br) with an intensity ratio of approximately 1:1.

Major Fragmentation Pathways: The fragmentation of **4-Bromo-2-fluoro-5-methylbenzoic acid** is predicted to proceed through several key pathways, driven by the relative stabilities of the resulting ions and neutral losses.

- **Loss of a Hydroxyl Radical ($\bullet\text{OH}$):** A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to the formation of an acylium ion.[1][4][5]
 - $\text{C}_8\text{H}_6\text{BrFO}_2^{+}\bullet \rightarrow [\text{C}_8\text{H}_5\text{BrFO}]^{+} + \bullet\text{OH}$
 - This would result in a fragment ion at m/z 215/217.
- **Loss of a Carboxyl Radical ($\bullet\text{COOH}$):** The entire carboxylic acid group can be lost as a radical.[1][4][5]
 - $\text{C}_8\text{H}_6\text{BrFO}_2^{+}\bullet \rightarrow [\text{C}_7\text{H}_5\text{BrF}]^{+}\bullet + \bullet\text{COOH}$
 - This would lead to a fragment at m/z 187/189.
- **Loss of Bromine Radical ($\bullet\text{Br}$):** Cleavage of the C-Br bond is a characteristic fragmentation for brominated aromatic compounds.[6]
 - $\text{C}_8\text{H}_6\text{BrFO}_2^{+}\bullet \rightarrow [\text{C}_8\text{H}_6\text{FO}_2]^{+} + \bullet\text{Br}$
 - This would produce a fragment ion at m/z 153.
- **Decarboxylation following Bromine Loss:** The fragment at m/z 153 could subsequently lose carbon dioxide.

- $[C_8H_6FO_2]^+ \rightarrow [C_7H_6F]^+ + CO_2$
- This would result in a fragment at m/z 109.

The following diagram illustrates the predicted fragmentation workflow:



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Caption: Predicted Electron Ionization (EI) fragmentation pathway for **4-Bromo-2-fluoro-5-methylbenzoic acid**.

Summary of Predicted Mass Spectral Data

| m/z (⁷⁹ Br/ ⁸¹ Br) | Proposed Fragment Ion | Identity of Neutral Loss |
|---|-----------------------|--------------------------|
| 232/234 | $[C_8H_6BrFO_2]^+•$ | Molecular Ion |
| 215/217 | $[C_8H_5BrFO]^+$ | •OH |
| 187/189 | $[C_7H_5BrF]^+•$ | •COOH |
| 153 | $[C_8H_6FO_2]^+$ | •Br |
| 109 | $[C_7H_6F]^+$ | •Br, CO ₂ |

Conclusion

The mass spectrometric behavior of **4-Bromo-2-fluoro-5-methylbenzoic acid** under electron ionization can be logically predicted based on established fragmentation patterns of related aromatic and halogenated compounds. The anticipated spectrum would be characterized by a prominent molecular ion with a distinct bromine isotope pattern and key fragment ions resulting from the loss of hydroxyl, carboxyl, and bromine radicals. This in-depth guide provides a foundational framework for researchers to identify and characterize this compound, even in the absence of a reference spectrum.

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